![molecular formula C9H11AuBrN B14382579 Bromo[(dimethylamino)(phenyl)methylidene]gold CAS No. 88682-85-3](/img/structure/B14382579.png)
Bromo[(dimethylamino)(phenyl)methylidene]gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo[(dimethylamino)(phenyl)methylidene]gold is a unique organogold compound that has garnered interest in various fields of scientific research. This compound features a gold atom coordinated to a bromo ligand and a (dimethylamino)(phenyl)methylidene group, making it a valuable subject for studies in organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold precursors with appropriate ligands under controlled conditions. One common method includes the reaction of gold(III) chloride with (dimethylamino)(phenyl)methylidene bromide in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Bromo[(dimethylamino)(phenyl)methylidene]gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: Ligand substitution reactions can replace the bromo ligand with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like phosphines, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes with different ligands, while reduction can produce gold(I) complexes or elemental gold.
科学研究应用
Bromo[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound’s potential as an antimicrobial and anticancer agent is being explored.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in materials science, particularly in the development of gold-based nanomaterials and electronic devices.
作用机制
The mechanism by which Bromo[(dimethylamino)(phenyl)methylidene]gold exerts its effects involves the interaction of the gold center with biological molecules. The gold atom can coordinate with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
- Chloro[(dimethylamino)(phenyl)methylidene]gold
- Iodo[(dimethylamino)(phenyl)methylidene]gold
- Bromo[(dimethylamino)(phenyl)methylidene]silver
Uniqueness
Bromo[(dimethylamino)(phenyl)methylidene]gold is unique due to its specific ligand environment and the presence of a gold center. Compared to its silver counterpart, the gold compound exhibits different reactivity and stability, making it more suitable for certain catalytic and therapeutic applications.
属性
CAS 编号 |
88682-85-3 |
|---|---|
分子式 |
C9H11AuBrN |
分子量 |
410.06 g/mol |
IUPAC 名称 |
bromo-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.BrH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI 键 |
SBNMIEWKSBDNHX-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=[Au]Br)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

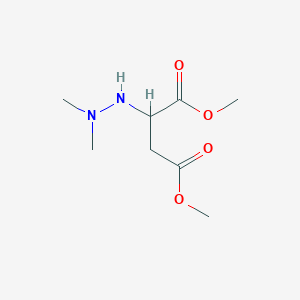
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
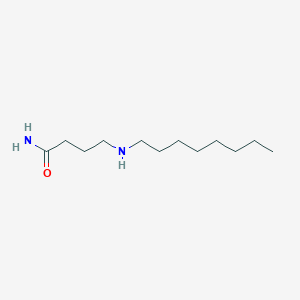
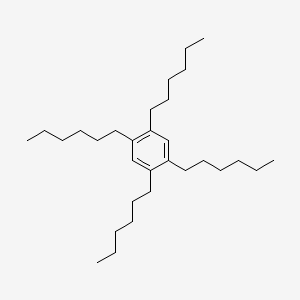
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
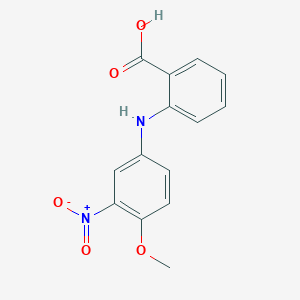
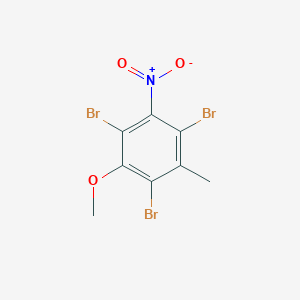
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
